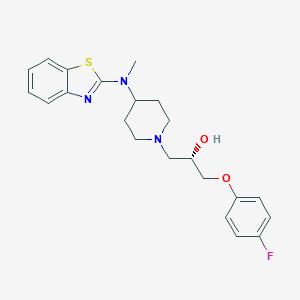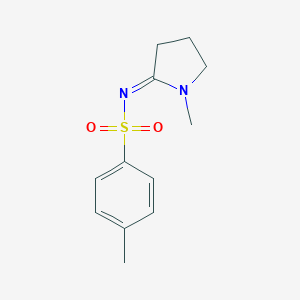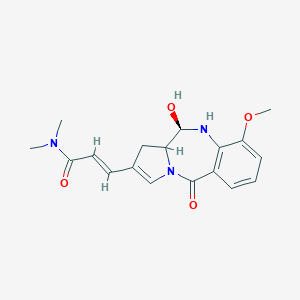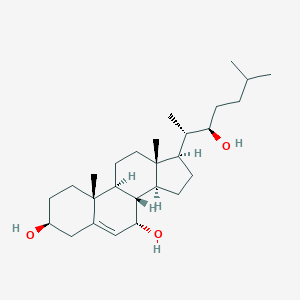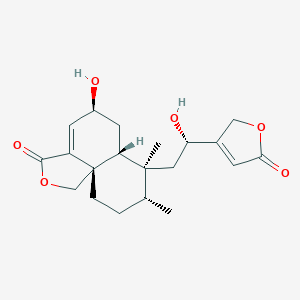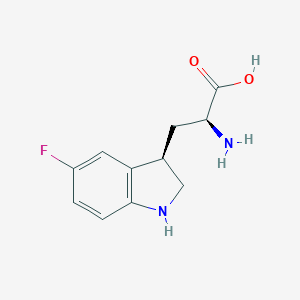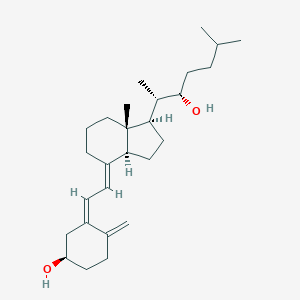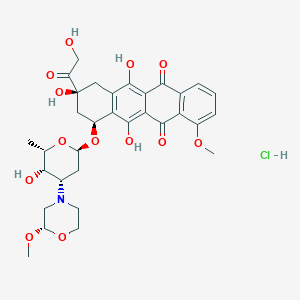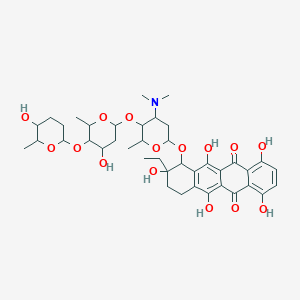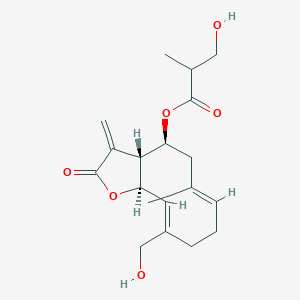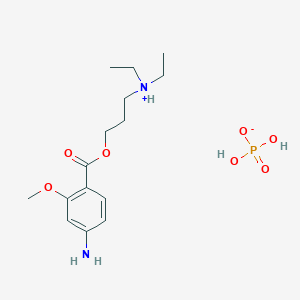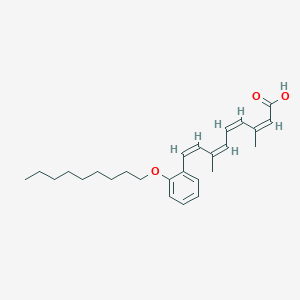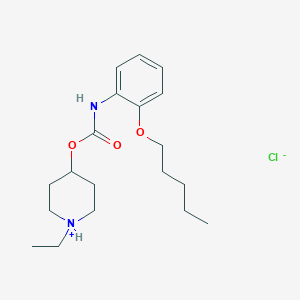
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is a chemical compound widely used in scientific research. It is also known as A-412997 or JNJ-7777120. This compound is a selective antagonist of the histamine H4 receptor, which is involved in inflammation and immune response.
Wirkmechanismus
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride acts as a selective antagonist of the histamine H4 receptor, which is expressed on various immune cells, such as mast cells, eosinophils, and T cells. By blocking the activation of this receptor, this compound can inhibit the release of pro-inflammatory cytokines and chemokines, as well as the recruitment and activation of immune cells, leading to a reduction in inflammation and allergic reactions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human immune cells. It can also reduce the recruitment and activation of eosinophils and T cells in animal models of asthma and allergic rhinitis. Moreover, this compound has been found to have a good safety profile, with no significant adverse effects observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has several advantages for lab experiments. It is a selective antagonist of the histamine H4 receptor, which allows for the specific targeting of this receptor and the study of its role in various diseases. It has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full pharmacological profile and potential side effects are not yet fully understood. Moreover, it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride has several potential future directions for research. It could be further studied as a potential therapeutic target for various diseases, such as asthma, allergic rhinitis, and inflammatory bowel disease. It could also be used to study the role of the histamine H4 receptor in other physiological processes, such as neuroinflammation and cancer. Moreover, this compound could be modified to improve its pharmacological properties, such as its selectivity, potency, and safety, for better therapeutic efficacy.
Synthesemethoden
The synthesis of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride involves the reaction of 1-ethylpiperidine-4-carboxylic acid with 2-(pentyloxy)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydrochloric acid to obtain the final product in the form of a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-ethyl-4-piperidinyl ester, monohydrochloride is mainly used in scientific research to study the histamine H4 receptor and its role in inflammation and immune response. It has been shown to have anti-inflammatory and anti-allergic effects in preclinical studies, making it a potential therapeutic target for various diseases, such as asthma, allergic rhinitis, and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
105383-97-9 |
|---|---|
Molekularformel |
C19H31ClN2O3 |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
(1-ethylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-3-5-8-15-23-18-10-7-6-9-17(18)20-19(22)24-16-11-13-21(4-2)14-12-16;/h6-7,9-10,16H,3-5,8,11-15H2,1-2H3,(H,20,22);1H |
InChI-Schlüssel |
CPXMUJCINGRWRH-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CC.[Cl-] |
Synonyme |
(1-ethyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-pentoxyphenyl)carbam ate chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



